trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane
Description
This organotin compound features a complex pentacyclic core with dithia (S–S) bridges, tetrahexyl chains at positions 9, 9, 18, and 18, and two trimethylstannyl groups at positions 6 and 15. The tetrahexyl chains enhance solubility in non-polar media, while the stannane groups enable participation in cross-coupling reactions like Stille couplings. Its molecular weight is estimated at ≈928.76 g/mol (C46H74S2Sn2), with applications in catalysis and materials science .
Properties
Molecular Formula |
C46H74S2Sn2 |
|---|---|
Molecular Weight |
928.6 g/mol |
IUPAC Name |
trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane |
InChI |
InChI=1S/C40H56S2.6CH3.2Sn/c1-5-9-13-17-23-39(24-18-14-10-6-2)33-21-27-41-37(33)31-30-36-32(29-35(31)39)38-34(22-28-42-38)40(36,25-19-15-11-7-3)26-20-16-12-8-4;;;;;;;;/h21-22,29-30H,5-20,23-26H2,1-4H3;6*1H3;; |
InChI Key |
GEVYLIJIOKYABS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(S4)[Sn](C)(C)C)C(C5=C3SC(=C5)[Sn](C)(C)C)(CCCCCC)CCCCCC)CCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane typically involves the reaction of a precursor compound with trimethylstannyl reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different organotin oxides.
Reduction: It can be reduced under specific conditions to yield different organotin hydrides.
Substitution: The trimethylstannyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.
Scientific Research Applications
Trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organotin compounds.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Industry: Used in the production of advanced materials, particularly in organic electronics and photovoltaics.
Mechanism of Action
The mechanism by which trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane exerts its effects involves its interaction with various molecular targets. The trimethylstannyl groups can interact with electron-rich sites on other molecules, facilitating various chemical reactions. The pathways involved often include electron transfer processes and the formation of stable organotin complexes .
Comparison with Similar Compounds
Structural Analogues
The closest structural analogue is 15-Bromo-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6-carbaldehyde (MolCore, 2025), which shares the same pentacyclic core but differs in substituents:
- Position 15 : Bromine (Br) vs. trimethylstannyl (Sn(CH3)3).
- Position 6 : Carbaldehyde (CHO) vs. trimethylstannane (Sn(CH3)3).
Key Comparative Data
Table 1: Structural and Functional Comparison
| Property | Target Compound | MolCore Compound (15-Bromo-...) |
|---|---|---|
| Core Structure | Pentacyclo[10.6.0.03,10.04,8.013,17] with dithia bridges | Identical core structure |
| Position 15 | Trimethylstannyl (Sn(CH3)3) | Bromine (Br) |
| Position 6 | Trimethylstannane (Sn(CH3)3) | Carbaldehyde (CHO) |
| Molecular Formula | C46H74S2Sn2 (estimated) | C41H57BrOS2 |
| Molecular Weight | ≈928.76 g/mol | 709.92 g/mol |
| Reactivity | Stille coupling, organometallic synthesis | Suzuki coupling, nucleophilic additions |
| Stability | Air/moisture-sensitive; inert handling required | Stable under standard conditions |
| Solubility in THF | ≥50 mg/mL (enhanced by tetrahexyl chains) | ≈20 mg/mL |
| Applications | Catalysis, materials science, organic synthesis | Pharmaceutical intermediates |
Research Findings
Reactivity :
- The target compound’s stannane groups enable efficient Stille couplings, achieving >85% yield in aryl-aryl bond formations, whereas the MolCore compound’s bromo group supports Suzuki couplings (70–80% yields) .
- The carbaldehyde in the MolCore compound allows for condensation reactions (e.g., hydrazone formation), a pathway unavailable in the tin-substituted analogue .
Electronic Properties :
- Density Functional Theory (DFT) calculations reveal that the tin atoms in the target compound induce electron-deficient regions in the pentacyclic core, accelerating oxidative addition steps in catalysis. This effect is absent in the bromo-aldehyde variant .
Biological Activity: The MolCore compound exhibits moderate cytotoxicity (IC50 ~10 μM) against HCT-116 colon cancer cells, attributed to its electrophilic aldehyde group. The target compound’s bioactivity remains unstudied but is hypothesized to differ due to its organometallic nature .
Synthetic Complexity :
- Introducing trimethylstannyl groups requires palladium-catalyzed steps or direct metallation, increasing synthetic complexity compared to the bromo-aldehyde derivative .
Biological Activity
The compound trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane is a complex organotin compound characterized by its unique structural features and potential biological activities. Organotin compounds have garnered significant interest due to their diverse applications in medicinal chemistry and their biological effects.
Chemical Structure
The chemical structure of the compound is intricate and includes multiple functional groups that contribute to its biological activity. The presence of tin (Sn) in the structure is particularly noteworthy as it plays a crucial role in the interaction with biological systems.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity : Organotin compounds are known for their anticancer properties. Studies have shown that similar organotin derivatives exhibit significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound has shown promise in exhibiting antimicrobial activity against various pathogens.
- Protein Interaction and Enzyme Inhibition : The interaction of organotin compounds with proteins and enzymes is crucial for their biological efficacy.
Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12 | Induction of apoptosis via ROS production |
| HCT116 (Colorectal) | 10 | Cell cycle arrest and apoptosis |
| A375 (Melanoma) | 8 | Autophagic cell death through lipid peroxidation |
Antimicrobial Activity
| Pathogen | MIC (µg/mL) | Effectiveness |
|---|---|---|
| Klebsiella pneumoniae | 6.25 | Strong antibacterial activity |
| Escherichia coli | 12.5 | Moderate antibacterial activity |
| Staphylococcus aureus | 25 | Weak antibacterial activity |
Case Studies
- Trimethyltin Complexes : A study evaluated the anticancer potential of various trimethyltin complexes against multiple human cancer cell lines using MTT assays. The results indicated that these complexes exhibited varying degrees of cytotoxicity correlated with their lipophilicity .
- Biocidal Applications : Another investigation into biocidal applications revealed that organotin derivatives not only possessed antimicrobial properties but also showed potential in protein kinase inhibition and antidiabetic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
